

Application Notes and Protocols: Dichlorocyclopropanation of 1Ethoxycyclohexene

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Compound of Interest		
Compound Name:	1-Ethoxycyclohexene	
Cat. No.:	B074910	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dichlorocyclopropanation of electron-rich alkenes, such as the enol ether **1**-ethoxycyclohexene, is a valuable transformation in organic synthesis. This reaction introduces a dichlorocyclopropyl moiety, a versatile functional group that can serve as a precursor for a variety of molecular architectures. The resulting product, 7,7-dichloro-1-ethoxybicyclo[4.1.0]heptane, can be used in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. The reaction proceeds via the in-situ generation of dichlorocarbene from a suitable precursor, typically chloroform, and a strong base. The highly electrophilic dichlorocarbene then undergoes a [1+2] cycloaddition with the electron-rich double bond of **1-ethoxycyclohexene**.

Data Presentation Physicochemical Properties



Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Physical State	CAS Number
1- Ethoxycycloh exene		C ₈ H ₁₄ O	126.20[1]	Liquid	1122-84-5[1]
7,7-Dichloro- 1- ethoxybicyclo [4.1.0]heptan e	a a	C8H12Cl2O	209.08	Liquid (Expected)	Not available

Reaction Data

Parameter	Value
Reaction Yield	60-80% (Expected, based on similar reactions)
Reaction Type	Dichlorocyclopropanation / [1+2] Cycloaddition
Carbene Source	Chloroform (CHCl₃)
Base	Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
Catalyst	Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)

Expected Spectroscopic Data for 7,7-Dichloro-1-ethoxybicyclo[4.1.0]heptane



Spectroscopy	Expected Features	Reference Data (for 7,7- Dichlorobicyclo[4.1.0]hept ane)
¹ H NMR	Signals for the ethoxy group (quartet for -OCH ₂ - and triplet for -CH ₃), and multiplets for the cyclohexyl and cyclopropyl protons.	For the non-ethoxylated analog: δ 1.12-1.36 (m, 4H), 1.61-1.71 (m, 4H), 1.88-1.98 (m, 2H)[2]
¹³ C NMR	Resonances for the dichlorinated carbon of the cyclopropane ring (C7), the other two cyclopropyl carbons (C1, C6), the carbons of the ethoxy group, and the remaining cyclohexyl carbons.	For the non-ethoxylated analog: δ 18.9 (C4, C5), 20.2 (C3, C6), 25.8 (C1, C2), 67.4 (C7)[3]
IR Spectroscopy	Characteristic C-O stretching vibrations for the ether linkage and C-Cl stretching vibrations.	Not available
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight (209.08 g/mol) and a characteristic isotopic pattern for two chlorine atoms.	Not available

Experimental Protocols Dichlorocyclopropanation of 1-Ethoxycyclohexene via Phase-Transfer Catalysis

This protocol is adapted from general procedures for the dichlorocyclopropanation of enol ethers.

Materials:

• 1-Ethoxycyclohexene



- Chloroform (CHCl3)
- Sodium Hydroxide (NaOH)
- Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst
- Dichloromethane (CH2Cl2) (solvent)
- Water (H₂O)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- 5% Hydrochloric Acid (HCI) (for workup)
- Saturated Sodium Bicarbonate Solution (NaHCO₃) (for workup)
- Brine (saturated NaCl solution) (for workup)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- · Apparatus for distillation under reduced pressure

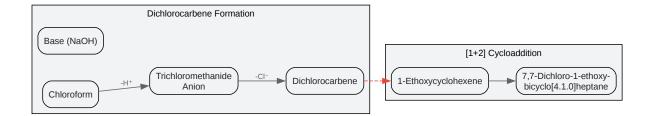
Procedure:



- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
 reflux condenser, and a dropping funnel, combine 1-ethoxycyclohexene (1.0 eq),
 chloroform (1.2 eq), and a catalytic amount of benzyltriethylammonium chloride (0.02 eq) in
 dichloromethane.
- Addition of Base: Cool the mixture to 0-5 °C using an ice bath. Prepare a 50% (w/v) aqueous solution of sodium hydroxide.
- Slowly add the sodium hydroxide solution to the vigorously stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, add water to dissolve any precipitated salts.
 Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with two portions of dichloromethane.
- Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by distillation under reduced pressure to yield 7,7-dichloro-1-ethoxybicyclo[4.1.0]heptane as a colorless liquid.

Mandatory Visualization

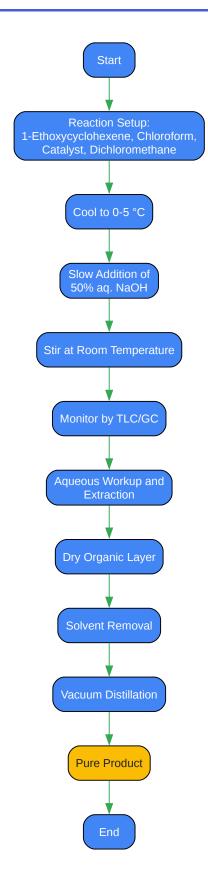




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Caption: Reaction mechanism for the dichlorocyclopropanation of **1-ethoxycyclohexene**.





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Caption: Experimental workflow for the synthesis of 7,7-dichloro-1-ethoxybicyclo[4.1.0]heptane.



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References

- 1. 1-Ethoxycyclohexene | C8H14O | CID 224844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Making sure you're not a bot! [oc-praktikum.de]
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